N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640974-11-2
VCID: VC11858764
InChI: InChI=1S/C16H20N8/c1-21(2)14-11-15(19-12-18-14)22-7-9-23(10-8-22)16-13-3-4-20-24(13)6-5-17-16/h3-6,11-12H,7-10H2,1-2H3
SMILES: CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Molecular Formula: C16H20N8
Molecular Weight: 324.38 g/mol

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

CAS No.: 2640974-11-2

Cat. No.: VC11858764

Molecular Formula: C16H20N8

Molecular Weight: 324.38 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine - 2640974-11-2

Specification

CAS No. 2640974-11-2
Molecular Formula C16H20N8
Molecular Weight 324.38 g/mol
IUPAC Name N,N-dimethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C16H20N8/c1-21(2)14-11-15(19-12-18-14)22-7-9-23(10-8-22)16-13-3-4-20-24(13)6-5-17-16/h3-6,11-12H,7-10H2,1-2H3
Standard InChI Key LZGSYXHKFAHWNP-UHFFFAOYSA-N
SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Canonical SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrimidine ring (position 6) linked to a piperazine moiety, which is further connected to a pyrazolo[1,5-a]pyrazine system (Figure 1). Key structural attributes include:

  • Pyrimidine backbone: Substituted with a dimethylamine group at position 4 and a piperazine ring at position 6 .

  • Piperazine linker: Facilitates conformational flexibility and potential receptor interactions .

  • Pyrazolo[1,5-a]pyrazine: A bicyclic aromatic system known for π-π stacking and hydrogen-bonding capabilities .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₈
Molecular Weight324.38 g/mol
IUPAC NameN,N-dimethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
SMILESCN(C)C₁=NC=NC(=C₁)N₂CCN(CC₂)C₃=NC=CN₄C₃=CC=N₄

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step heterocyclic coupling reactions (Figure 2):

  • Piperazine functionalization: Introduction of the pyrazolo[1,5-a]pyrazine group via Buchwald-Hartwig amination or nucleophilic substitution .

  • Pyrimidine assembly: Coupling of the dimethylamine-substituted pyrimidine core with the functionalized piperazine using Pd-catalyzed cross-coupling .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 100°C76%
2N-Iodosuccinimide, DMF, rt, 12 h68%*

*Analogous halogenation step for pyrazolo[1,5-a]pyrimidine precursors .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP (XLOGP3): 2.29, indicating moderate lipophilicity .

  • Aqueous solubility: 0.55 mg/mL (Ali model) .

  • Bioavailability: High gastrointestinal absorption (83%) and blood-brain barrier penetration predicted .

Stability

  • Oxidative stability: Susceptible to degradation at the pyrimidine C6-N bond under acidic conditions .

  • Photostability: Limited data; recommended storage at 2–8°C in inert atmospheres .

Future Directions

Structure-Activity Relationship (SAR) Studies

  • Piperazine substitution: Impact of N-methyl vs. N-aryl groups on target selectivity .

  • Pyrimidine modifications: Fluorine or chloro-substituents to enhance metabolic stability .

Clinical Translation Challenges

  • CYP inhibition: Potential interactions with CYP3A4/2D6 substrates require in vitro profiling .

  • Formulation optimization: Nanoemulsion systems to address low aqueous solubility .

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